molecular formula C20H12BrNO4S B491475 N-(4-bromophenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide CAS No. 794552-18-4

N-(4-bromophenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide

Cat. No.: B491475
CAS No.: 794552-18-4
M. Wt: 442.3g/mol
InChI Key: ZDDNFNLGBIYBIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide: is an organic compound that features a complex structure with a bromophenyl group, a dioxo-dihydro-anthracene core, and a sulfonamide moiety

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its ability to coordinate with metal centers.

    Materials Science: It can be incorporated into organic semiconductors and photovoltaic materials.

Biology and Medicine:

    Antimicrobial Agents: The sulfonamide group is known for its antimicrobial properties, making this compound a potential candidate for developing new antibiotics.

    Cancer Research: The compound’s ability to interact with biological macromolecules could be explored for anticancer activity.

Industry:

    Dyes and Pigments: The compound’s chromophoric properties can be utilized in the production of dyes and pigments.

    Pharmaceuticals: It can serve as an intermediate in the synthesis of more complex pharmaceutical agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromophenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Anthracene Core: The anthracene core can be synthesized through a Friedel-Crafts acylation reaction, where anthracene is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction, where a bromophenyl boronic acid is coupled with the anthracene core in the presence of a palladium catalyst.

    Sulfonamide Formation:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the anthracene core, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the dioxo-dihydro-anthracene core, converting them to hydroxyl groups.

    Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Hydroxylated anthracene derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Comparison with Similar Compounds

  • N-(4-bromophenyl)-9,10-dioxo-9,10-dihydro-2-anthracenesulfonyl chloride
  • N-(4-bromophenyl)-9,10-dioxo-9,10-dihydro-2-anthracenesulfonyl amine
  • N-(4-bromophenyl)-9,10-dioxo-9,10-dihydro-2-anthracenesulfonyl ester

Uniqueness:

  • Structural Complexity: The combination of a bromophenyl group, a dioxo-dihydro-anthracene core, and a sulfonamide moiety is unique and provides diverse reactivity.
  • Versatility: The compound’s ability to undergo various chemical reactions and its potential applications in multiple fields make it a versatile molecule.
  • Biological Activity: The presence of the sulfonamide group imparts significant biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-(4-bromophenyl)-9,10-dioxoanthracene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12BrNO4S/c21-12-5-7-13(8-6-12)22-27(25,26)14-9-10-17-18(11-14)20(24)16-4-2-1-3-15(16)19(17)23/h1-11,22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDDNFNLGBIYBIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)NC4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.